molecular formula C26H23NO4 B10902529 2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10902529
M. Wt: 413.5 g/mol
InChI Key: DPKKMPYXHBNCKY-UHFFFAOYSA-N
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Description

2-(1-Naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate is a complex organic compound that features both naphthyl and methoxy groups

Preparation Methods

The synthesis of 2-(1-naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate involves several steps. One common method includes the reaction of 2-(6-methoxy-2-naphthyl)propanoic acid with 1-naphthylamine under specific conditions to form the desired ester. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-Naphthylamino)-2-oxoethyl 2-(6-methoxy-2-naphthyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the methoxy group can participate in hydrogen bonding, while the naphthyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    2-(6-Methoxy-2-naphthyl)propanoic acid: Known for its anti-inflammatory properties.

    1-Naphthyl 2-(6-methoxy-2-naphthyl)propanoate: Shares structural similarities but differs in functional groups.

    6-Methoxy-2-naphthylglyoxal hydrate: Another related compound with distinct chemical properties

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C26H23NO4/c1-17(19-10-11-21-15-22(30-2)13-12-20(21)14-19)26(29)31-16-25(28)27-24-9-5-7-18-6-3-4-8-23(18)24/h3-15,17H,16H2,1-2H3,(H,27,28)

InChI Key

DPKKMPYXHBNCKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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